Lrrk2-IN-1 - 1234480-84-2

Lrrk2-IN-1

Catalog Number: EVT-273987
CAS Number: 1234480-84-2
Molecular Formula: C31H38N8O3
Molecular Weight: 570.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Leucine-rich repeat kinase 2 in-1 (LRRK2-IN-1) is a potent and selective inhibitor of the kinase activity of leucine-rich repeat kinase 2 (LRRK2) [, , , , , ]. It was one of the first selective inhibitors developed against LRRK2. LRRK2-IN-1 is frequently employed as a valuable research tool to investigate the cellular functions of LRRK2 [, , , ] and has emerged as a potential therapeutic agent for various types of cancer by inhibiting doublecortin-like kinase 1 (DCLK1) [, , , , ].

Compound 1 (GSK patented compound)

Compound Description: Compound 1 is a potent and selective leucine-rich repeat kinase 2 (LRRK2) inhibitor developed by GSK. [] It exhibits good blood-brain barrier permeability, demonstrated by a high brain-to-plasma ratio in rats. [] Additionally, Compound 1 promotes neurite outgrowth in primary cortical cultures, suggesting positive cellular function. [] Notably, it lacks the cyto- and genotoxicity observed with LRRK2-IN-1. []

MLi-2

Compound Description: MLi-2 is a selective inhibitor of LRRK2 kinase activity. []

Relevance to LRRK2-IN-1: Both MLi-2 and LRRK2-IN-1 are recognized as selective inhibitors of LRRK2 kinase activity and are often used as research tools to investigate the role of LRRK2 in cellular processes. [, , ] The structural relationship between the two compounds is not described in the provided literature.

BMPPB-32

Compound Description: BMPPB-32 is a novel LRRK2 kinase inhibitor. [] In Drosophila models, BMPPB-32 normalizes contrast sensitivity, a measure of visual function, which is heightened by the LRRK2 G2019S mutation. [] Biochemical and cellular assays suggest that BMPPB-32 is more specific than LRRK2-IN-1. [] In vivo studies in dLRRK− null flies demonstrated minimal off-target effects with BMPPB-32 compared to LRRK2-IN-1. []

PF-06447475

Compound Description: PF-06447475 is a novel, potent, and selective LRRK2 kinase inhibitor. [] This compound demonstrates low-nanomolar affinity for LRRK2 with minimal inhibition of other kinases. [] PF-06447475 exhibits excellent brain penetration and effectively reduces Ser-p935 LRRK2 levels in the brain, lung, and kidney of rats. [] It is well-tolerated and does not induce the accumulation of CD68 myeloid cells or LAMP1-positive organelles in type 2 pneumocytes or renal tubules, unlike some other LRRK2 kinase inhibitors. []

GSK2578215A

Compound Description: GSK2578215A is a potent and selective LRRK2 kinase inhibitor. [] Unlike LRRK2-IN-1, which primarily inhibits striatal glutamate release, GSK2578215A affects both dopamine and glutamate release in different brain regions. [] It inhibits dopamine release in the striatum and glutamate release in the cortex, while enhancing glutamate release in the striatum. [] This suggests distinct mechanisms of action and potentially different applications in PD treatment.

Condutirol-beta-epoxide (CBE)

Compound Description: CBE is an irreversible inhibitor of the lysosomal enzyme β-Glucocerebrosidase (GCase). []

Relevance to LRRK2-IN-1: CBE is used in conjunction with LRRK2-IN-1 to study the interaction between LRRK2 kinase activity and GCase function in a human neuroglioma cell model. [] This research aims to understand how these two proteins, both implicated in Parkinson's disease, contribute to lysosomal dysfunction. [] While both compounds are involved in the same research context, they target distinct proteins and act through different mechanisms. CBE irreversibly inhibits GCase, while LRRK2-IN-1 selectively inhibits LRRK2 kinase activity. []

Source and Classification

LRRK2-IN-1 was synthesized by researchers at Ambit Biosciences and characterized through various biochemical assays. It belongs to the class of small molecule inhibitors specifically targeting kinases, with a focus on the unique structural features that allow for selective inhibition of LRRK2 over other kinases. The compound's selectivity profile was established through comprehensive kinase profiling, demonstrating its potential as a therapeutic agent in treating conditions associated with LRRK2 dysregulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of LRRK2-IN-1 involved a multi-step process that emphasized high radiochemical purity. The compound was prepared using tritium/hydrogen exchange methods facilitated by Crabtree's catalyst, achieving a radiochemical purity exceeding 99% . The synthesis process included:

  • High-Performance Liquid Chromatography (HPLC): Used to verify the identity and purity of the synthesized compound. Gradient elution techniques were employed with acetonitrile and ammonium formate to separate the components effectively .
  • Binding Assays: The synthesized compound was evaluated for its ability to compete with radiolabeled ligands in binding assays, providing insights into its affinity and specificity for LRRK2 .
Molecular Structure Analysis

Structure and Data

The molecular structure of LRRK2-IN-1 has been characterized using X-ray crystallography and computational modeling techniques. The compound features a unique scaffold that allows for specific interactions within the ATP-binding pocket of the LRRK2 kinase domain. Key structural data include:

  • Molecular Formula: C₁₈H₁₈ClN₅O
  • Molecular Weight: Approximately 355.83 g/mol
  • Key Functional Groups: The presence of chlorine and nitrogen heterocycles contributes to its binding affinity .
Chemical Reactions Analysis

Reactions and Technical Details

LRRK2-IN-1 undergoes specific chemical reactions that facilitate its interaction with the LRRK2 kinase. The primary reaction mechanism involves competitive inhibition where LRRK2-IN-1 binds to the ATP-binding site, preventing substrate phosphorylation. This inhibition can be quantitatively assessed through various assays measuring IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.

In biochemical assays, LRRK2-IN-1 demonstrated an IC50 value of approximately 45 nM against DCLK2, showcasing its potency while exhibiting much lower inhibition against other kinases, thus confirming its selectivity .

Mechanism of Action

Process and Data

The mechanism by which LRRK2-IN-1 exerts its inhibitory effects involves direct competition with ATP for binding to the active site of LRRK2. Upon binding, it stabilizes an inactive conformation of the kinase, leading to decreased phosphorylation levels at critical serine residues (Ser910/Ser935) involved in LRRK2 activation . This results in:

  • Dephosphorylation: Following treatment with LRRK2-IN-1, there is a marked reduction in phosphorylation at specific sites, indicating effective inhibition of kinase activity.
  • Accumulation within Aggregates: Inhibition leads to altered cellular localization of LRRK2, promoting its aggregation within fibrillar structures .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

LRRK2-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but exhibits limited solubility in aqueous solutions.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are not extensively documented but can be inferred from similar compounds in literature.

These properties are critical for formulating effective delivery systems for therapeutic use.

Applications

Scientific Uses

LRRK2-IN-1 has significant implications in scientific research, particularly in the context of neurodegenerative diseases:

  • Parkinson's Disease Research: As a selective inhibitor, it serves as a valuable tool for elucidating the role of LRRK2 in neuronal signaling pathways and disease mechanisms.
  • Drug Development: It provides a framework for developing more potent and selective inhibitors targeting LRRK2, contributing to therapeutic strategies aimed at mitigating Parkinson's disease symptoms or progression.
  • Biochemical Assays: Utilized in various assays to study kinase activity and cellular responses to pharmacological interventions .

Properties

CAS Number

1234480-84-2

Product Name

Lrrk2-IN-1

IUPAC Name

2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one

Molecular Formula

C31H38N8O3

Molecular Weight

570.7 g/mol

InChI

InChI=1S/C31H38N8O3/c1-35-15-17-38(18-16-35)22-11-13-39(14-12-22)29(40)21-9-10-24(27(19-21)42-4)33-31-32-20-26-28(34-31)36(2)25-8-6-5-7-23(25)30(41)37(26)3/h5-10,19-20,22H,11-18H2,1-4H3,(H,32,33,34)

InChI Key

IWMCPJZTADUIFX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

LRRK2-IN-1; LRRK2-IN 1; LRRK2-IN1.

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.